molecular formula C9H20N2O B7919589 2-(2-Methoxymethyl-piperidin-1-yl)-ethylamine

2-(2-Methoxymethyl-piperidin-1-yl)-ethylamine

Cat. No.: B7919589
M. Wt: 172.27 g/mol
InChI Key: ZOGFVHFOHYWWAB-UHFFFAOYSA-N
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Description

2-(2-Methoxymethyl-piperidin-1-yl)-ethylamine is a piperidine-derived ethylamine compound characterized by a methoxymethyl substituent on the piperidine ring. Piperidines are six-membered heterocyclic amines with broad applications in pharmaceuticals, agrochemicals, and fine chemical synthesis due to their structural versatility and biological activity . This compound is commercially available (CymitQuimica) and likely serves as a building block for drug discovery, leveraging its piperidine core and ethylamine side chain for target interactions .

Properties

IUPAC Name

2-[2-(methoxymethyl)piperidin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-12-8-9-4-2-3-6-11(9)7-5-10/h9H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGFVHFOHYWWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCN1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxymethyl-piperidin-1-yl)-ethylamine typically involves the reaction of piperidine derivatives with methoxymethylating agents. One common method includes the use of methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group onto the piperidine ring. The subsequent introduction of the ethylamine chain can be achieved through reductive amination using ethylamine and a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring can enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxymethyl-piperidin-1-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or nitro groups present in derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Saturated derivatives with reduced functional groups.

    Substitution: Substituted piperidine derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

2-(2-Methoxymethyl-piperidin-1-yl)-ethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxymethyl-piperidin-1-yl)-ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of piperidine-containing ethylamines are highly dependent on substituents. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Ethylamine Derivatives
Compound Name Substituent on Piperidine/Pyrrolidine Key Functional Groups Biological Activity (EC50) Applications/Notes
2-(2-Methoxymethyl-piperidin-1-yl)-ethylamine Methoxymethyl Piperidine, ethylamine, methoxy Not reported Pharmaceutical intermediate
2-Piperidin-1-yl-ethylamine None (plain piperidine) Piperidine, ethylamine EC50 = 6 nM (glucokinase) Enhances enzyme potency 4.5× vs. NH2
2-Morpholin-1-yl-ethylamine Morpholine Morpholine, ethylamine EC50 = 20 nM Moderate glucokinase activation
2-(4-Methyl-piperazin-1-yl)-ethylamine trihydrochloride 4-Methyl-piperazine Piperazine, ethylamine, HCl Not reported Pharmaceutical salt form
2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine 4-Methylpiperidine, 2-methoxyphenyl Aromatic methoxy, ethylamine Not reported High boiling point (360.6°C)

Physicochemical Properties

  • Boiling Points : Compounds with aromatic substituents (e.g., 2-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine) exhibit higher boiling points (~360°C) due to increased molecular weight and aromaticity . The methoxymethyl group in the target compound likely results in a lower boiling point than aromatic analogs.
  • Log P and Solubility: Piperidine derivatives with polar groups (e.g., methoxy) may have improved aqueous solubility compared to nonpolar analogs. For example, 2-(4-pyridyl)ethylamine (log P ~1.2) is more hydrophilic than 2-piperidin-1-yl-ethylamine (log P ~2.1) .

Key Research Findings and Trends

Substituent-Driven Activity : Small substituents (e.g., methyl, methoxy) on piperidine or ethylamine enhance enzyme binding (e.g., glucokinase EC50 < 40 nM) by optimizing van der Waals interactions .

Trade-offs in Design : Bulky or polar groups (e.g., morpholine) may reduce potency but improve solubility, as seen in 2-morpholin-1-yl-ethylamine (EC50 = 20 nM vs. 6 nM for piperidine analog) .

Commercial Relevance : Piperidine derivatives are prioritized in drug discovery pipelines, with suppliers like CymitQuimica emphasizing their role in analgesics and CNS-targeting agents .

Biological Activity

2-(2-Methoxymethyl-piperidin-1-yl)-ethylamine, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a piperidine ring substituted with a methoxymethyl group and an ethylamine side chain, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. Preliminary studies suggest that this compound may function as a modulator of neurotransmitter systems, potentially affecting pathways related to mood regulation, cognition, and neuroprotection.

Pharmacological Properties

  • Neuropharmacological Effects : Research indicates that compounds similar to this compound exhibit activity at the NMDA receptor, which plays a critical role in synaptic plasticity and memory function. Inhibition of NMDA receptor activity can lead to neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
  • Antidepressant Activity : The compound may exhibit antidepressant-like effects through modulation of serotonergic and dopaminergic pathways. Studies have shown that piperidine derivatives can enhance serotonin levels in the brain, which is crucial for mood stabilization .
  • Anti-anxiety Properties : Similar compounds have demonstrated anxiolytic effects in preclinical models, suggesting that this compound could also possess such properties .

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study assessing the neuroprotective effects of piperidine derivatives, this compound was administered to rodents subjected to induced oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.

Case Study 2: Behavioral Assessments

In behavioral assays using rodent models of depression and anxiety, administration of the compound resulted in decreased immobility times in forced swim tests and increased exploration in open field tests. These findings support its potential antidepressant and anxiolytic activities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduced neuronal cell death
AntidepressantDecreased immobility in forced swim tests
AnxiolyticIncreased exploration behavior

Table 2: Comparison with Related Compounds

CompoundBiological ActivityMechanism of Action
This compoundNeuroprotective, AntidepressantNMDA receptor modulation
AcamprosateAntiglutamatergicNMDA receptor antagonist
RiluzoleNeuroprotectiveGlutamate release inhibition

Q & A

Q. 1.1. What are the key synthetic routes for 2-(2-Methoxymethyl-piperidin-1-yl)-ethylamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via alkylation of piperidine derivatives followed by functionalization of the ethylamine moiety. For example:

  • Route 1: Reacting piperidine with methoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF), followed by coupling with ethylamine via reductive amination .
  • Route 2: Using formaldehyde and dimethylamine to form the methoxymethyl-piperidine intermediate, followed by ethylamine conjugation in ethanol under reflux .
    Optimization Tips:
  • Vary solvent polarity (e.g., dichloromethane vs. ethanol) to control reaction kinetics.
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Q. 1.2. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify the piperidine ring protons (δ 1.4–2.8 ppm for axial/equatorial H) and methoxymethyl protons (δ 3.3–3.5 ppm for OCH₃). The ethylamine chain shows a triplet near δ 2.6 ppm (CH₂NH₂) .
  • Mass Spectrometry: Look for fragments at m/z 125 (piperidine ring + methoxymethyl group) and m/z 58 (ethylamine moiety) .

Q. 1.3. What purity thresholds are critical for biological assays, and how can impurities be mitigated during synthesis?

Methodological Answer:

  • Aim for ≥95% purity (HPLC/GC-MS validated). Common impurities include unreacted piperidine derivatives or over-alkylated byproducts.
  • Mitigation: Use flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization in ethanol/water .

Advanced Research Questions

Q. 2.1. How can researchers design analogs of this compound to study structure-activity relationships (SAR) for 5-HT receptor binding?

Methodological Answer:

  • Steric Modifications: Introduce substituents on the piperidine ring (e.g., halogens, methyl groups) to probe receptor pocket size, as seen in 5-HT2A/2C agonist studies .
  • Electronic Effects: Replace the methoxymethyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OH) groups to assess binding affinity changes.
  • Assay Design: Use radioligand displacement assays (e.g., [³H]ketanserin for 5-HT2A) and functional cAMP assays .

Q. 2.2. What computational models are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use SwissADME or QikProp to calculate logP (target: 1.5–2.5 for blood-brain barrier penetration), topological polar surface area (TPSA < 60 Ų), and CYP450 inhibition profiles .
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict membrane permeability .

Q. 2.3. How can enantiomeric separation be achieved for chiral derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak IA column with hexane/isopropanol (80:20) + 0.1% diethylamine.
  • Stereoselective Synthesis: Employ asymmetric catalysis (e.g., chiral BINAP ligands) during piperidine ring formation .

Q. 2.4. What experimental approaches resolve contradictory data in receptor binding vs. functional activity assays?

Methodological Answer:

  • Case Example: If a compound shows high 5-HT2A binding but low functional efficacy:
    • Test for partial agonism using calcium flux assays.
    • Evaluate allosteric modulation via Schild regression analysis .
  • Statistical Tools: Apply ANOVA with post-hoc Tukey tests to compare replicates and identify outliers.

Methodological Challenges and Solutions

Q. 3.1. How to address low yields in the final alkylation step of the ethylamine chain?

Solution:

  • Use a large excess of ethylamine (3–5 eq.) and activate the leaving group (e.g., convert OH to a mesylate).
  • Optimize temperature: Higher temps (80–100°C) favor SN2 mechanisms but may require inert atmosphere .

Q. 3.2. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • In vitro Stability: Incubate in PBS (pH 7.4) at 37°C for 24h. Monitor degradation via LC-MS.
  • Metabolite ID: Use liver microsomes + NADPH to identify oxidation products (e.g., N-dealkylation) .

Ecological and Mechanistic Considerations

Q. 4.1. How can researchers assess the environmental impact of this compound in agrochemical applications?

Methodological Answer:

  • Degradation Studies: Expose to UV light (simulating sunlight) in aqueous solutions and analyze breakdown products via GC-MS.
  • Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202) to determine EC₅₀ values .

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